molecular formula C16H16N2O2S B10972307 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

Cat. No.: B10972307
M. Wt: 300.4 g/mol
InChI Key: XFRXROOUYMSKEF-UHFFFAOYSA-N
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Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene core, a cyano group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzothiophene core This can be achieved by cyclization of appropriate precursors under acidic or basic conditions

The furan-2-carboxamide moiety can be introduced via amide bond formation. This step usually involves the reaction of a furan-2-carboxylic acid derivative with an amine group present on the benzothiophene intermediate. Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used to facilitate this reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the benzothiophene core and cyano group suggests possible activity as an enzyme inhibitor or receptor modulator. Studies may focus on its effects on specific biological targets, such as kinases or G-protein coupled receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in organic electronics or as a precursor for the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions with target proteins, while the benzothiophene core may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety. This structural feature may impart distinct chemical and biological properties, such as enhanced binding affinity or selectivity for specific targets. Additionally, the ethyl group on the benzothiophene core may influence the compound’s solubility and pharmacokinetic profile.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

InChI

InChI=1S/C16H16N2O2S/c1-2-10-5-6-11-12(9-17)16(21-14(11)8-10)18-15(19)13-4-3-7-20-13/h3-4,7,10H,2,5-6,8H2,1H3,(H,18,19)

InChI Key

XFRXROOUYMSKEF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CO3

Origin of Product

United States

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